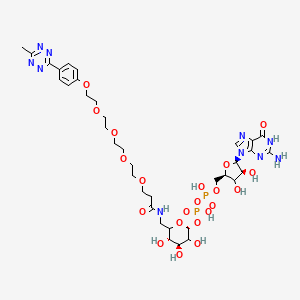

GDP-Fucose-Tz

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

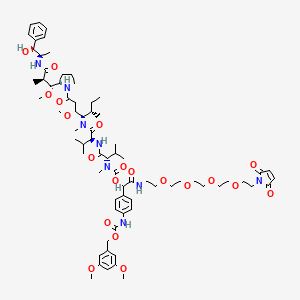

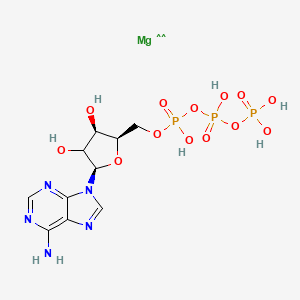

GDP-Fucose-Tz, also known as GDP-Fucose-Am-Tz, is a click chemistry reagent that contains a Tetrazine group. This compound is notable for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups. This reaction is highly specific and efficient, making this compound a valuable tool in various biochemical and molecular biology applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GDP-Fucose-Tz involves several enzymatic steps. The primary pathway starts with the conversion of mannose to GDP-L-fucose. This process involves the following steps :

Glucokinase (Glk): catalyzes the conversion of D-mannose to mannose-6-phosphate.

Phosphomannomutase (ManB): converts mannose-6-phosphate to mannose-1-phosphate.

Mannose-1-phosphate guanyltransferase (ManC): transforms mannose-1-phosphate to GDP-D-mannose.

GDP-D-mannose-4,6-dehydratase (Gmd): converts GDP-D-mannose to GDP-4-keto-6-deoxymannose.

GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (WcaG): produces the final product, GDP-L-fucose.

Industrial Production Methods

Industrial production of this compound typically involves recombinant Escherichia coli strains engineered to overexpress the necessary enzymes for GDP-L-fucose synthesis. These strains are cultivated in fed-batch fermentations to maximize yield. Overexpression of enzymes such as inosine 5’-monophosphate dehydrogenase, guanosine 5’-monophosphate synthetase, and guanosine-inosine kinase has been shown to significantly enhance GDP-L-fucose production .

Chemical Reactions Analysis

Types of Reactions

GDP-Fucose-Tz primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA). This reaction is highly selective and efficient, making it ideal for bioconjugation applications.

Common Reagents and Conditions

The iEDDA reaction between this compound and TCO-containing molecules typically occurs under mild conditions, often at room temperature. The reaction does not require any additional catalysts, making it straightforward and convenient for various applications .

Major Products

The primary product of the iEDDA reaction involving this compound is a stable covalent bond between the Tetrazine group of this compound and the TCO group of the target molecule. This reaction is used to create conjugates such as GDP-fucose-ssDNA, which can be used in various biochemical assays .

Scientific Research Applications

Chemistry

In chemistry, GDP-Fucose-Tz is used for the synthesis of complex glycoconjugates and glycan derivatives. Its ability to form stable covalent bonds through click chemistry makes it a valuable tool for creating well-defined molecular structures .

Biology

In biological research, this compound is used to study glycosylation processes and the role of fucosylated glycans in cellular functions. It is also used in labeling and tracking studies to investigate the dynamics of glycan expression and function .

Medicine

In medicine, this compound is used in the development of diagnostic tools and therapeutic agents. Its ability to form stable conjugates with biomolecules makes it useful for targeted drug delivery and imaging applications .

Industry

In industrial applications, this compound is used in the large-scale production of fucosylated oligosaccharides, which have various applications in food, pharmaceuticals, and biotechnology .

Mechanism of Action

GDP-Fucose-Tz exerts its effects through the inverse electron demand Diels-Alder reaction (iEDDA). This reaction involves the Tetrazine group of this compound reacting with TCO-containing molecules to form a stable covalent bond. This mechanism is highly specific and efficient, making it ideal for bioconjugation and labeling applications .

Comparison with Similar Compounds

Similar Compounds

GDP-L-fucose: A nucleotide sugar involved in the biosynthesis of fucosylated glycans.

GDP-mannose: A precursor in the biosynthesis of GDP-L-fucose.

Fucose-1-phosphate: An intermediate in the salvage pathway of GDP-fucose synthesis.

Uniqueness

GDP-Fucose-Tz is unique due to its Tetrazine group, which allows it to undergo the highly specific and efficient iEDDA reaction. This makes it particularly valuable for applications requiring precise and stable bioconjugation, such as in the creation of diagnostic tools and therapeutic agents .

Properties

Molecular Formula |

C36H52N10O21P2 |

|---|---|

Molecular Weight |

1022.8 g/mol |

IUPAC Name |

[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5S)-3,4,5-trihydroxy-6-[[3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C36H52N10O21P2/c1-19-42-44-31(45-43-19)20-2-4-21(5-3-20)62-15-14-61-13-12-60-11-10-59-9-8-58-7-6-24(47)38-16-22-26(48)28(50)30(52)35(65-22)66-69(56,57)67-68(54,55)63-17-23-27(49)29(51)34(64-23)46-18-39-25-32(46)40-36(37)41-33(25)53/h2-5,18,22-23,26-30,34-35,48-52H,6-17H2,1H3,(H,38,47)(H,54,55)(H,56,57)(H3,37,40,41,53)/t22?,23-,26-,27?,28+,29+,30?,34-,35-/m1/s1 |

InChI Key |

FDHASYQWHCLAFG-ZHOIEPNKSA-N |

Isomeric SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)NCC3[C@H]([C@@H](C([C@H](O3)OP(=O)(O)OP(=O)(O)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)O |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)NCC3C(C(C(C(O3)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(2S)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid](/img/structure/B12364168.png)

![6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12364206.png)

![Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]](/img/structure/B12364214.png)